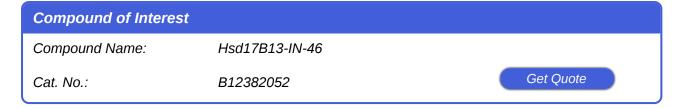


## Application Notes and Protocols for Hsd17B13-IN-46 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. **Hsd17B13-IN-46** is a potent and selective inhibitor of HSD17B13, and these application notes provide detailed protocols for its in vitro characterization.

HSD17B13 is known to be involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] The enzyme utilizes NAD+ as a cofactor in its catalytic activity.[7][8] The following protocols describe methods to assess the inhibitory activity of **Hsd17B13-IN-46** on HSD17B13 using both biochemical and cell-based assays.

### **Data Presentation**

Table 1: In Vitro Inhibitory Activity of Hsd17B13-IN-46



Assay Type	Substrate	Enzyme Source	Hsd17B13-IN-46 IC50 (nM)
Biochemical	Estradiol	Recombinant Human HSD17B13	8.5
Biochemical	Leukotriene B4	Recombinant Human HSD17B13	12.2
Cell-Based	Estradiol	HEK293 cells overexpressing HSD17B13	25.7

Table 2: Selectivity Profile of Hsd17B13-IN-46

Enzyme	Hsd17B13-IN-46 IC₅o (nM)	Selectivity (fold vs. HSD17B13)
HSD17B13	8.5	-
HSD17B11	> 10,000	> 1176

# Experimental Protocols Biochemical Inhibition Assay using a LuminescenceBased Method

This protocol describes the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Hsd17B13-IN-46** against recombinant human HSD17B13 by measuring the production of NADH.

#### Materials:

- Recombinant Human HSD17B13 enzyme
- Hsd17B13-IN-46
- Estradiol (substrate)



- NAD+ (cofactor)
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
- NAD-Glo<sup>™</sup> Assay Kit
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Prepare serial dilutions of Hsd17B13-IN-46 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add 2 μL of the diluted Hsd17B13-IN-46 or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare an enzyme solution by diluting Recombinant Human HSD17B13 to 50-100 nM in Assay Buffer.[9] Add 10 μL of the enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Prepare a substrate/cofactor solution containing 20  $\mu$ M Estradiol and 20  $\mu$ M NAD+ in Assay Buffer.
- Initiate the enzymatic reaction by adding 8  $\mu$ L of the substrate/cofactor solution to each well. The final volume should be 20  $\mu$ L.
- Incubate the reaction at 37°C for 60 minutes.
- Stop the reaction and detect NADH production by adding 20 μL of the NAD-Glo™ Detection Reagent.
- Incubate at room temperature for 60 minutes.
- Measure the luminescence using a plate reader.



• Calculate the percent inhibition for each concentration of **Hsd17B13-IN-46** and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

## **Cell-Based Inhibition Assay**

This protocol outlines the procedure to evaluate the inhibitory effect of **Hsd17B13-IN-46** in a cellular context using a HEK293 cell line stably overexpressing human HSD17B13.

#### Materials:

- HEK293 cells stably expressing human HSD17B13
- Hsd17B13-IN-46
- Estradiol (substrate)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- · Lysis Buffer
- Mass spectrometer

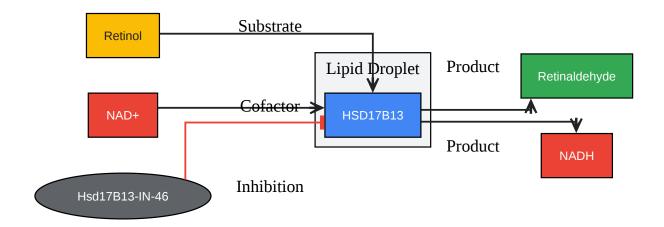
#### Procedure:

- Seed the HEK293-HSD17B13 cells in a 96-well plate and culture overnight.
- Prepare serial dilutions of Hsd17B13-IN-46 in cell culture medium.
- Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Hsd17B13-IN-46 or vehicle control.
- Incubate the cells for 2 hours.
- Add estradiol to a final concentration of 10 μM to initiate the substrate conversion.
- Incubate for 4 hours at 37°C.



- Collect the cell supernatant.
- Analyze the supernatant using a mass spectrometer to quantify the conversion of estradiol to estrone.
- Calculate the percent inhibition for each concentration of **Hsd17B13-IN-46** and determine the IC<sub>50</sub> value.

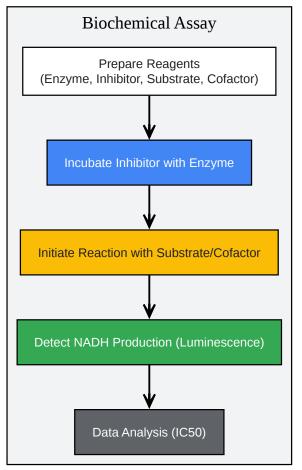
## **Visualizations**

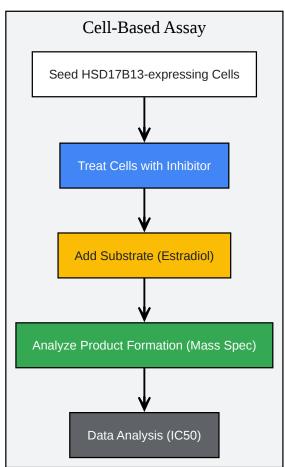


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Caption: HSD17B13 enzymatic activity and inhibition.







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Caption: In vitro assay workflows.

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## Methodological & Application





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